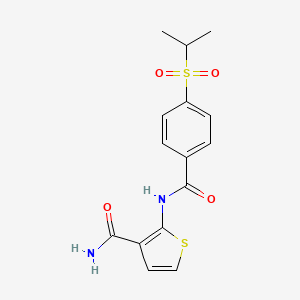

2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide

Description

2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a sulfonyl group (isopropylsulfonyl) attached to the benzamido moiety and a carboxamide group at the 3-position of the thiophene ring. Thiophene derivatives are renowned for their heterocyclic structure, which confers diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The incorporation of the isopropylsulfonyl group distinguishes this compound from other thiophene analogs, as sulfones are known to enhance bioactivity through improved electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

2-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-9(2)23(20,21)11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-22-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKIOVXNRRUFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide typically involves the condensation of 4-(isopropylsulfonyl)benzoic acid with thiophene-3-carboxamide. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (ClSO₃H) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other thiophene-carboxamide derivatives and sulfone-containing molecules. Below is a comparative analysis:

Research Findings and Limitations

- Synthetic Challenges : Sulfone incorporation requires stringent reaction conditions (e.g., oxidation of sulfides), which may complicate large-scale synthesis compared to simpler thiophene derivatives .

- Data Gaps: No direct pharmacokinetic or toxicity data for the target compound were found in the provided evidence. Comparative efficacy must be inferred from structural analogs.

Biological Activity

2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivative class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an isopropylsulfonyl group and an amide function, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of 336.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 336.42 g/mol |

| CAS Number | 941957-12-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study focused on the antibacterial effects of various thiophene compounds, including this compound, demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it could significantly reduce cell viability in breast and colon cancer cells, suggesting a promising role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiophene derivatives:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Suprofen | Anti-inflammatory | |

| Articaine | Anesthetic | |

| Tipepidine | Antitussive | |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5 Inhibitor |

Case Studies

- Case Study on Antibacterial Activity : A laboratory study assessed the efficacy of this compound against multi-drug resistant strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

- Case Study on Anticancer Effects : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 15 µM.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 2-(4-(isopropylsulfonyl)benzamido)thiophene-3-carboxamide?

- Answer: Key techniques include 1H/13C NMR spectroscopy to confirm proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and melting point determination to assess crystallinity. For example, analogues like 16e–16h ( ) were characterized using NMR (δ 7.85–8.50 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calculated: 489.1321, found: 489.1325). These methods should be paired with HPLC purity analysis (>95%) to ensure batch consistency .

Q. How should researchers safely handle and store this compound to maintain stability?

- Answer: Per safety data sheets (SDS), use nitrile gloves , lab coats , and eye protection to avoid skin/eye irritation (H315, H319). Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Stability can be monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) and FT-IR spectroscopy to detect hydrolytic or oxidative byproducts .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Answer: Prioritize enzyme inhibition assays (e.g., mycobacterial enzyme targets for tuberculosis, as in ) or ion channel modulation studies (e.g., T-type Ca²⁺ channels, as in ). Use microbroth dilution for antimicrobial activity (MIC values) and MTT assays for cytotoxicity (IC50 in mammalian cell lines). For example, analogues in showed MICs of 0.5–2 µg/mL against M. tuberculosis .

Q. How can synthetic yields be optimized for this compound?

- Answer: Vary reaction solvents (e.g., DMF vs. THF), catalysts (e.g., HATU for amide coupling), and temperature (e.g., 80°C for sulfonylation). reports yields from 10–60% for similar derivatives, suggesting stepwise purification (flash chromatography, recrystallization) is critical. Track intermediates via TLC (Rf 0.3–0.5) and optimize stoichiometry (1.2 eq. sulfonyl chloride) .

Q. What solubility and formulation strategies are recommended for in vivo studies?

- Answer: Use co-solvents (e.g., 10% DMSO in saline) or nanoparticle encapsulation to enhance aqueous solubility. Pre-screen solubility via shake-flask method (logP ~2.5–3.5 predicted). For oral administration, consider solid dispersions with PEG 4000 or cyclodextrin complexes to improve bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic efficacy?

- Answer: Systematically modify sulfonyl substituents (e.g., isopropyl vs. morpholino in ) and thiophene carboxamide groups to assess impacts on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., mycobacterial enzymes). Validate SAR with free-energy perturbation (FEP) calculations and crystallography (e.g., protein-ligand co-structures) .

Q. What computational methods predict the influence of substituents on dipole moment and membrane permeability?

- Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compute dipole moments (e.g., 4–6 Debye for carboxamide derivatives, as in ). Correlate with logD7.4 (octanol-water partition) and PAMPA assays for passive diffusion. Substituents like isopropylsulfonyl may reduce polarity, enhancing blood-brain barrier penetration .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Answer: Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (microsomal t1/2 assays). Use LC-MS/MS to quantify tissue distribution and PK/PD modeling to align dosing regimens with target engagement. For example, poor oral bioavailability in rodents may necessitate prodrug strategies .

Q. What analytical techniques resolve stereochemical or polymorphic ambiguities in this compound?

- Answer: Employ X-ray crystallography for absolute configuration determination (e.g., ’s derivatives with >250°C melting points). Use dynamic vapor sorption (DVS) to study hydrate/solvate formation and solid-state NMR to differentiate polymorphs (e.g., Form I vs. II) .

Q. How can off-target effects be minimized during lead optimization?

- Answer: Conduct high-throughput selectivity screening (e.g., kinase panels, GPCR profiling) and CRISPR-Cas9 gene editing to validate target specificity. Use toxicogenomics (RNA-seq) to identify pathways affected by sublethal doses. For cardiotoxicity risks, perform hERG channel inhibition assays (IC50 >10 µM desired) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.